![molecular formula C25H21ClO5 B2668618 Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 385420-01-9](/img/structure/B2668618.png)
Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It has a benzofuran core, which is a type of aromatic heterocycle, and several substituents including an ethyl ester group, a methoxyphenyl group, and a chlorobenzyl ether group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The benzofuran ring is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ether group could potentially be cleaved under acidic conditions, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis Techniques and Intermediates
A variety of synthesis techniques and intermediates have been explored for related benzofuran derivatives. For instance, novel methods for synthesizing methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrate the versatility of benzofuran compounds in chemical synthesis. This particular method involves a one-pot reaction facilitated by ultrasound irradiation conditions, highlighting the efficiency and innovation in synthesizing complex molecules (Gao et al., 2011).
Potential for Renewable PET Production
Research into the catalytic reactions between ethylene and biomass-derived furans, such as those related to benzofuran derivatives, underscores the potential for producing biobased terephthalic acid precursors. This indicates a significant application in creating sustainable materials, particularly for the synthesis of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).
Crystal Structure Analysis
Investigations into the crystal structures of benzofuran derivatives provide essential insights into the molecular configurations and potential for further chemical modifications. Understanding these structures aids in the design of compounds with specific physical and chemical properties (Yeong et al., 2018).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, including β-amyloid aggregation inhibitors, from benzofuran derivatives highlights the potential therapeutic applications. For example, efficient synthesis methods leading to compounds with potent inhibitory activity against β-amyloid aggregation suggest the relevance of benzofuran derivatives in developing treatments for neurodegenerative diseases (Choi et al., 2003).
Enzymatic Reaction Studies
Benzofuran derivatives have been studied in the context of enzymatic reactions, such as chloroperoxidase-catalyzed benzylic hydroxylation. These studies not only shed light on the metabolic pathways involving these compounds but also offer insights into their environmental fate and potential biotechnological applications (Miller et al., 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO5/c1-3-29-25(27)23-21-14-20(30-15-16-5-4-6-18(26)13-16)11-12-22(21)31-24(23)17-7-9-19(28-2)10-8-17/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIVCBGIQKMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

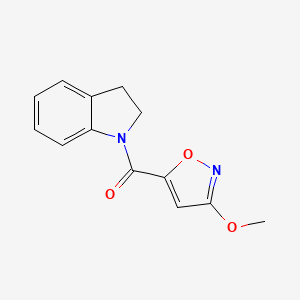
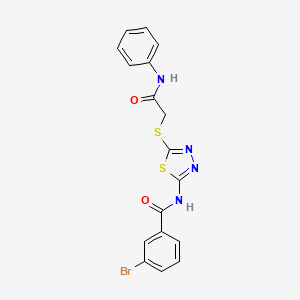

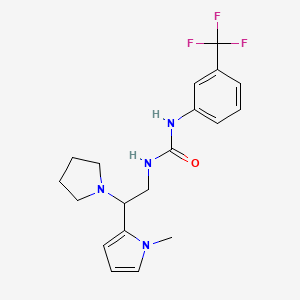
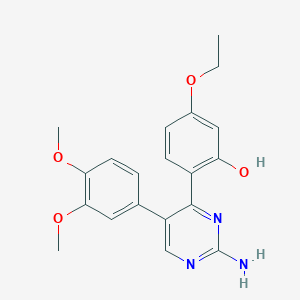
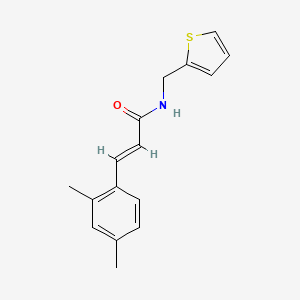


![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)

![3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2668552.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B2668554.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)
